Product packaging for Lutetium silicide(Cat. No.:CAS No. 12032-13-2)

Lutetium silicide

Cat. No.: B080908
CAS No.: 12032-13-2
M. Wt: 56 g/mol
InChI Key: ZYXWNKVEKHWANM-UHFFFAOYSA-N
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Description

Lutetium Silicide ( 12032-13-2) is an inorganic compound of significant interest in advanced materials research. As an intermetallic compound, it is primarily utilized in the study of silicide-based materials and their unique properties . This material serves as a valuable precursor in the exploration of electronic and optical materials. Recent computational studies on related lutetium-silicon compounds, such as lutetium pyrosilicate, highlight the potential of doping rare-earth elements to tailor electronic band structures and optical absorption characteristics, suggesting promising applications in developing new optoelectronic devices and functional coatings . This compound is strictly for professional laboratory research and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li4Si+3 B080908 Lutetium silicide CAS No. 12032-13-2

Properties

InChI

InChI=1S/4Li.Si/q4*+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXWNKVEKHWANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].[Si-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Li4Si+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

56.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12032-13-2
Record name Lutetium disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Lutetium Silicide

Solid-State Reaction Techniques for Lutetium Silicide Powder Synthesis

Solid-state reaction is a conventional and widely used method for synthesizing this compound powder. ontosight.airesearchgate.net This technique involves the direct reaction of lutetium and silicon in their solid forms at elevated temperatures. ontosight.ai

Typically, stoichiometric mixtures of high-purity lutetium and silicon powders are heated in a controlled environment, such as a vacuum or an inert atmosphere, to facilitate the reaction and prevent oxidation. samaterials.com The reaction temperature is a critical parameter and is generally high to overcome the activation energy barrier for the solid-state diffusion and reaction between the components. ontosight.ai For instance, the synthesis of lutetium nitride (LuN) powder, a related rare-earth compound, is achieved through a direct nitridation process where lutetium metal reacts with nitrogen gas at temperatures between 800°C and 1200°C. samaterials.com The choice of precursors, temperature, and reaction time significantly influences the particle size, purity, and crystallinity of the final product. samaterials.com

In the context of lutetium silicates, which share synthetic precursors with this compound, solid-state reactions are also common. For example, cerium-doped lutetium pyrosilicate (Lu2Si2O7:Ce) powder has been synthesized by the solid-state reaction of Lu2O3 and SiO2. researchgate.net This process involves heating stoichiometric mixtures of the starting materials at various temperatures, with the formation of intermediate phases like Lu2SiO5 (LSO) at lower temperatures before the final Lu2Si2O7 (LPS) phase is achieved at higher temperatures. researchgate.net Specifically, LSO appears at 1100°C, while LPS begins to form above 1400°C and becomes the sole phase by 1550°C. researchgate.net

While effective, solid-state reactions often require high temperatures and can result in powders with large particle sizes and broad size distributions. worldscientific.com To address these limitations, alternative methods like the molten salt synthesis (MSS) have been developed. MSS utilizes a molten salt as a reaction medium, which can lower the reaction temperature by changing the solid-solid reaction to a solid-liquid reaction, thereby increasing the diffusion of reactive species and accelerating the reaction kinetics. worldscientific.com

Thin Film Growth Approaches for Epitaxial this compound Layers

The fabrication of high-quality this compound thin films is crucial for their application in microelectronics and other advanced technologies. ontosight.ai Several deposition techniques are employed to grow epitaxial or polycrystalline films with controlled thickness and properties.

Molecular Beam Epitaxy (MBE) of this compound Films

Molecular Beam Epitaxy (MBE) is a sophisticated technique that allows for the growth of high-quality, single-crystal thin films with precise control over thickness and composition. ontosight.ai In MBE, constituent elements are evaporated from effusion cells in an ultra-high vacuum environment and deposited onto a heated substrate. The slow deposition rate and the clean environment of MBE enable the formation of epitaxial layers with sharp interfaces. This method has been successfully used for the growth of other lutetium-containing compounds, such as lutetium-doped EuO films. cornell.eduresearchgate.net The principles of MBE can be applied to grow epitaxial this compound films on suitable substrates like silicon, which is essential for creating advanced electronic and spintronic devices. ontosight.airesearchgate.net

Sputtering Deposition Protocols for this compound

Sputtering is a physical vapor deposition (PVD) technique widely used for depositing thin films of various materials, including this compound. ontosight.ai This process involves bombarding a target material (in this case, a this compound or lutetium target) with high-energy ions, typically from an inert gas like argon. The impact of these ions ejects, or "sputters," atoms from the target, which then deposit onto a substrate to form a thin film. aemdeposition.com

Sputtering can be performed in different modes, such as DC or RF sputtering, depending on the target material's conductivity. For this compound, which is a metallic compound, DC sputtering is generally suitable. The properties of the deposited film, such as its stoichiometry, crystallinity, and density, can be controlled by adjusting process parameters like the sputtering power, gas pressure, and substrate temperature. High-purity sputtering targets are essential for producing high-quality films for applications in semiconductors, and optical and chemical vapor deposition (CVD) processes. americanelements.comheegermaterials.com

Vacuum Annealing Processes in this compound Formation

Vacuum annealing is a critical step in the formation of this compound thin films, particularly when starting with a deposited layer of lutetium metal on a silicon substrate. aip.org This solid-phase reaction involves heating the sample in a vacuum furnace to a specific temperature for a certain duration. aip.org The vacuum environment prevents the oxidation of the lutetium and the newly formed silicide.

During annealing, interdiffusion of lutetium and silicon atoms occurs, leading to the formation of the this compound phase. aip.org Studies on the formation of this compound (LuSi₂₋ₓ) have shown that annealing a thin film of lutetium on a silicon substrate in a vacuum of 10⁻⁷ Torr for 30 minutes at temperatures of 400, 600, and 850 °C results in the formation of the hexagonal AlB₂ structure of LuSi₂. aip.org The process appears to proceed directly to the formation of LuSi₂₋ₓ without intermediate phases, which is similar to the silicidation of other rare-earth metals. aip.org The quality and morphology of the resulting silicide film are highly dependent on the annealing conditions and the cleanliness of the initial metal-silicon interface. ictp.it

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) Strategies

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are two broad categories of thin film deposition techniques that can be utilized for this compound. heegermaterials.com

PVD encompasses methods like sputtering and evaporation. heegermaterials.com In evaporation, the source material is heated in a vacuum chamber until it evaporates, and the vapor then condenses on the substrate to form a film. Electron-beam evaporation is a common PVD method for depositing metal films. ictp.it

CVD involves the reaction of volatile precursor gases on a heated substrate surface to form a solid film. samaterials.com For this compound, this would typically involve a volatile lutetium-containing precursor and a silicon-containing precursor gas. While specific CVD processes for this compound are not extensively detailed in the provided search results, the general principles of CVD are applicable. researchgate.net CVD offers advantages such as conformal coating of complex geometries and high film purity. google.com Both PVD and CVD are standard techniques in the semiconductor industry and can be adapted for the deposition of this compound for various electronic applications. heegermaterials.comgoogle.com

Reaction Kinetics and Diffusion Mechanisms in this compound Formation

Understanding the reaction kinetics and diffusion mechanisms is fundamental to controlling the formation of this compound. The growth of silicide layers is often governed by either diffusion-controlled or interface-reaction-controlled processes. tms.org

A marker study on the formation of this compound (LuSi₂₋ₓ) by annealing a lutetium thin film on a silicon substrate revealed that silicon atoms are the dominant diffusing species . aip.org This was determined using Rutherford backscattering spectrometry (RBS) to track the position of a marker layer before and after annealing. aip.org The finding that silicon diffuses through the forming silicide layer to react with the lutetium is a common characteristic among many metal-silicon systems. researchgate.net

The growth kinetics of silicide formation often follow a parabolic relationship, where the thickness of the silicide layer is proportional to the square root of the annealing time, indicating a diffusion-limited process. ictp.itsemanticscholar.org The activation energy for this growth can be determined from Arrhenius plots of the diffusion coefficient versus inverse temperature. researchgate.net For many silicide systems, the activation energy for growth is in the range of 1.0 to 1.5 eV. tms.orgresearchgate.net

The presence of impurities, such as oxygen, at the metal-silicon interface or within the deposited film can significantly impact the reaction kinetics. ictp.it A native oxide layer on the silicon surface can act as a diffusion barrier, slowing down or even preventing silicide formation at lower temperatures. ictp.it Therefore, careful control of the deposition and annealing environments is crucial for achieving reproducible and high-quality this compound films. ictp.itdtic.mil

The reaction often proceeds through the formation of a specific phase. In the case of lutetium, it appears to form LuSi₂₋ₓ directly, without intermediate phases. aip.org This is in contrast to some other metal-silicon systems where a sequence of phases with increasing silicon content is observed as the reaction progresses. ictp.it

Parameter Description Typical Values/Observations
Dominant Diffusing Species The atomic species that moves predominantly during the solid-state reaction.Silicon (Si) atoms are the dominant diffusing species in this compound formation. aip.org
Growth Kinetics The mathematical relationship describing the growth of the silicide layer over time.Often follows a diffusion-controlled model (thickness ∝ √time). ictp.itsemanticscholar.org
Activation Energy (Ea) The minimum energy required for the solid-state reaction to occur.For refractory metal/silicon systems, typically 1.0–1.5 eV. tms.orgresearchgate.net
Influence of Impurities The effect of contaminants like oxygen on the reaction.Can retard growth kinetics and act as a diffusion barrier. ictp.it
Phase Formation Sequence The order in which different silicide phases appear during the reaction.This compound (LuSi₂₋ₓ) appears to form directly without intermediate phases. aip.org
Reaction Temperature The temperature required to initiate and sustain the silicidation process.Formation of LuSi₂ has been observed at annealing temperatures of 400 °C and above. aip.org

Dominant Diffusing Species during Lutetium Silicidation

The formation of this compound (LuSi₂) through the solid-state reaction of a thin lutetium metal film with a silicon substrate is a process governed by atomic diffusion. Identifying the primary moving atomic species is crucial for understanding the reaction kinetics and controlling the morphology of the resulting silicide layer. For the lutetium-silicon system, experimental studies have definitively identified silicon as the dominant diffusing species. aip.orgresearchgate.net

Observations from these studies show that after annealing, the marker layer is found at the interface between the newly formed this compound and the unreacted lutetium metal. If lutetium atoms were the primary diffusing species, they would move through the marker layer to react with the silicon, leaving the marker at the silicide-silicon interface. Conversely, if silicon atoms are the dominant diffusers, they move from the substrate, past the marker, and into the lutetium film to form the silicide. This process displaces the marker layer towards the surface, which is what is experimentally observed. aip.org Therefore, it is confirmed that silicon atoms migrate from the substrate into the metal film during the formation of this compound. aip.orgresearchgate.net This diffusion-limited process often follows a growth kinetic where the thickness of the silicide layer increases in proportion to the square root of the annealing time. researchgate.netictp.it

The migration of silicon as the dominant species has significant implications for the interface morphology. This mechanism can lead to the formation of pits or voids at the silicon-silicide interface, as silicon atoms are consumed from the substrate, potentially leaving behind vacancies that can coalesce. aip.org

Influence of Substrate Orientation on this compound Epitaxial Growth

Epitaxial growth refers to the deposition of a crystalline overlayer onto a crystalline substrate, where the overlayer has a well-defined crystallographic relationship with the substrate. ibm.comsemi-cera.com The orientation of the silicon substrate plays a critical role in determining the quality and orientation of the epitaxially grown this compound layer. osti.govkarazin.ua The goal is to achieve a silicide layer with a uniform crystal structure and a low-defect interface, which is heavily dependent on the lattice match between the silicide and the silicon substrate. ibm.comcern.ch

This compound, which typically forms a hexagonal AlB₂-type crystal structure, can be grown epitaxially on silicon substrates. aip.orgosti.gov The specific orientation of the epitaxial layer is dictated by the orientation of the silicon wafer, most commonly Si(111) or Si(100).

On Si(111) Substrates: Research has shown that high-quality epitaxial this compound films can be formed on Si(111) substrates. osti.govkarazin.ua The orientation relationship is such that the (0001) plane of the hexagonal this compound aligns parallel to the (111) plane of the silicon substrate. This alignment provides a favorable lattice match, with a calculated mismatch of -2.55% for LuSi₁․₇. osti.gov Techniques like rapid electron-beam annealing have been successfully used to promote this epitaxial growth, resulting in much smoother surface morphologies compared to conventional furnace annealing. osti.gov

On Si(100) Substrates: While high-quality epitaxy of rare-earth silicides is often achieved on Si(111), growth on Si(100) is also possible but can be more complex. For other rare-earth silicides like erbium silicide, growth on Si(100) can result in two distinct epitaxial orientations, reflecting the lower symmetry of the Si(100) surface compared to the hexagonal silicide. researchgate.net This suggests that for this compound grown on Si(100), multiple crystallographic domains could form within the film. The resulting layers on Si(100) tend to be polycrystalline with a rougher surface and a pitted silicon interface. aip.org

The choice of substrate orientation is therefore a critical parameter for controlling the crystal structure, defect density, and interface quality of this compound films. osti.govcern.ch

Table 1: Epitaxial Growth Data for Rare-Earth Silicides on Si(111)

Rare-Earth Silicide (RESi~1.7)Lattice Mismatch (%) with Si(111)Reference
YSi~1.7+0.83 osti.gov
GdSi~1.7+0.05 osti.gov
DySi~1.7-0.54 osti.gov
ErSi~1.7-1.58 osti.gov
LuSi~1.7-2.55 osti.gov

Development of Novel Synthesis Routes and Nanostructure Fabrication for this compound

Beyond traditional synthesis methods like solid-state reactions of bulk powders, advanced techniques have been developed to fabricate high-quality this compound thin films and nanostructures. ontosight.ai These novel routes are essential for integrating this compound into microelectronic and nanoscale devices.

Common synthesis methods for thin films include:

Solid-State Reaction: This involves depositing a thin film of lutetium metal onto a silicon substrate and subsequently annealing it in a vacuum furnace to induce a reaction. aip.org

Sputtering: A physical vapor deposition technique used to deposit thin films of this compound onto a substrate. ontosight.ai

Molecular Beam Epitaxy (MBE): This technique allows for the precise, layer-by-layer growth of high-quality single-crystal (epitaxial) this compound films. ontosight.aitib.eu

The fabrication of this compound nanostructures, such as nanowires and nanodots, has been an area of active research, primarily leveraging self-assembly mechanisms. One prominent method is Reactive Deposition Epitaxy (RDE) . researchgate.net In this process, the metal (lutetium) is deposited onto a heated silicon substrate. At elevated temperatures, the deposited metal atoms react with the silicon surface to form silicide islands or wires. The shape and orientation of these nanostructures are often driven by strain relief at the interface between the silicide and the silicon substrate. researchgate.net For certain rare-earth silicides, this strain anisotropy can lead to the preferential formation of highly elongated nanowires that are crystalline and have dimensions on the nanometer scale. researchgate.net

Another approach for controlled fabrication involves lithographic patterning. google.com This "top-down" method consists of:

Defining a desired nanoscale pattern on a silicon-on-insulator (SOI) substrate using techniques like photolithography or electron-beam lithography.

Etching the silicon to create nanostructures of pure silicon.

Depositing a thin film of lutetium over these silicon nanostructures.

Annealing the sample to cause a solid-state reaction, converting the silicon nanostructures into this compound nanostructures.

Removing any unreacted metal with a chemical etch.

This method provides excellent control over the position, size, and shape of the resulting metal silicide nanostructures. google.com Furthermore, research into low-temperature synthesis, potentially using intermediate layers to promote the reaction, represents another novel direction for fabricating silicide layers with sharper interfaces and reduced thermal budgets. researchgate.net

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
Lutetium 23931
Silicon 784
Lutetium(III) oxide 159424
Yttrium 23936
Erbium 23923
Nickel 935
Cobalt 1047
Dysprosium 23922
Thulium 23934

Advanced Structural Elucidation of Lutetium Silicide

Crystal Structure Determination and Refinement in Lutetium Silicide Systems

The precise arrangement of atoms within this compound compounds is determined using diffraction techniques that provide detailed information about their crystal lattices.

X-ray Powder Diffraction (XRD) Analysis

X-ray Powder Diffraction (XRD) is a foundational technique for identifying the crystalline phases present in a sample and determining their structural properties. In the study of this compound systems, XRD is used to confirm the formation of specific compounds and to analyze their crystal structure. For instance, several binary compounds in the Lu-Ag-Si system, including LuSi₂, LuSi, Lu₅Si₃, and Lu₅Si₄, have been confirmed at 870 K using XRD analysis. gfz.de The technique is also employed to study solid-phase reactions, such as the formation of LuSi₂₋ₓ layers, which are identified as polycrystalline with a hexagonal AlB₂ defective crystal structure through XRD. aip.org

The analysis of XRD patterns, often aided by Rietveld refinement, allows for the precise determination of lattice parameters. aip.orgacs.org Studies on various this compound phases have successfully used this method. For example, Lu₅Si₃ is known to adopt the hexagonal Mn₅Si₃-type structure. gfz.deresearchgate.net Similarly, a new binary compound, Lu₃Si₅, was identified as having its own unique structure type with a P6222 space group. gfz.de

Interactive Table 1: XRD Data for this compound Systems

Compound Crystal System Space Group Lattice Parameters (Å) Reference
Lu₅Si₃ Hexagonal P6₃/mcm a = 8.200, c = 6.142 researchgate.net
LuSi Orthorhombic Cmcm a = 4.1493, b = 10.2641, c = 3.7518 gfz.de
LuSi₂₋ₓ Hexagonal - - aip.org

| Lu₃Si₅ | Hexagonal | P6222 | a = 6.4815, c = 24.241 | gfz.de |

Single-Crystal X-ray Diffractometry for Structural Parameters

For a more definitive structural solution, single-crystal X-ray diffractometry is employed. This technique provides highly accurate data on bond lengths, bond angles, and atomic positions within a single, uniform crystal. tib.eunih.gov The study of lutetium silicides has greatly benefited from this method, which has been used to move beyond characterizations based solely on powder data. researchgate.net

Researchers obtained high-quality single crystals of Lu₅Si₃ and refined its structure, confirming its Mn₅Si₃ type with space group P6₃/mcm. researchgate.net The refinement yielded precise atomic coordinates and displacement parameters. researchgate.net This level of detail allows for a deeper understanding of the bonding within the structure, revealing that the silicon atoms are isolated and coordinated by nine lutetium atoms in a distorted tri-capped trigonal prismatic arrangement. researchgate.net Similarly, the crystal structure of the binary compound LuSi was redetermined with high precision using the single-crystal method, confirming its TlI-type structure (space group Cmcm). gfz.de The investigation into a new binary silicide, Lu₃Si₅, also utilized single-crystal X-ray diffraction to determine its novel structure type.

Microstructural Characterization of this compound Layers and Inclusions

The performance of this compound in applications often depends on its microstructure, including the morphology of thin layers, surface topography, and the presence of any defects. Electron and scanning probe microscopy are essential tools for this characterization.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Morphology

Scanning Electron Microscopy (SEM) is widely used to visualize the surface and cross-sectional features of materials at the micro- and nanoscale. In the context of lutetium silicides, SEM analysis has been crucial for understanding the growth and morphology of thin films. aip.org Studies on the formation of this compound (LuSi₂₋ₓ) layers on silicon substrates have used SEM to examine the surface morphology after vacuum annealing. aip.org For example, the surface of LuSi₂₋ₓ formed on Si(100) has been imaged to reveal its texture and grain structure. aip.org

SEM, often coupled with energy-dispersive X-ray (EDX) analysis, also helps in confirming the composition of the observed phases. researchgate.net The technique has been used to verify the composition of Lu₅Si₃ single crystals, finding good agreement with results from structure refinement and detecting no significant impurity elements. researchgate.net Furthermore, SEM has been employed to study the silicidation process, revealing that the diffusion of silicon atoms can lead to a columnar growth of the silicide layer, leaving pits at the silicon interface. aip.org

Atomic Force Microscopy (AFM) for Surface Topography and Nanocrystallinity

Atomic Force Microscopy (AFM) provides three-dimensional visualization of surfaces at extremely high resolution, often down to the nanometer scale. This technique is ideal for studying the fine details of surface topography, roughness, and the structure of nanocrystalline formations. In research involving silicon doped with lutetium, AFM has been used to investigate the surface relief and the topographic appearance of defects.

These studies have shown that doping silicon with lutetium can lead to a decrease in the size of surface defects and the formation of nano-sized structures, which contributes to a more perfect crystal structure. AFM enables the precise measurement of these nanoscale features, providing quantitative data on their dimensions. The technique's ability to operate in various environments and its non-destructive nature make it a powerful tool for analyzing the surface quality and nanocrystallinity of this compound layers and related materials.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Interfacial and Defect Analysis

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable for analyzing the internal microstructure of materials, particularly at interfaces and for identifying crystalline defects. These techniques involve passing a beam of electrons through an ultra-thin specimen to form an image. While specific TEM/HRTEM studies focused exclusively on binary this compound are not extensively documented in readily available literature, the methodology is standard for analogous rare-earth silicide systems.

Cross-sectional TEM is a critical method for investigating the interfacial layers that form between rare-earth oxides and silicon substrates, where silicide formation is a known phenomenon. For instance, in related rare-earth systems like terbium and dysprosium silicide nanowires, cross-sectional HRTEM has been used to study the interface with the silicon substrate after capping with a silicon overlayer. aip.org These analyses can reveal structural properties, the presence of stacking faults, and strain effects due to lattice mismatch. aip.org Given that lutetium is a rare-earth element, similar TEM and HRTEM analyses would be essential to understand the atomic-scale structure of this compound interfaces, verify epitaxial relationships, and analyze defects within the crystal lattice.

Defect Chemistry and Lattice Imperfections in this compound

The performance and reliability of this compound in microelectronic and optoelectronic applications are intrinsically linked to its structural integrity. The defect chemistry and the presence of lattice imperfections, such as impurities, clusters, and strain-induced defects, play a crucial role in determining the material's electrical and physical properties.

Analysis of Impurity Micro-inclusions and Silicide Cluster Formation

The purity of the source materials is a critical parameter in the synthesis of this compound films and powders. Commercially available this compound powders, for instance, have specified levels of impurities. samaterials.com These impurities can act as nucleation sites for defects and the formation of micro-inclusions within the silicide matrix. Natural minerals containing this compound may also contain phases or inclusions of other materials. scienceservices.de

Table 1: Typical Chemical Composition of this compound Powder This table is based on data for a commercially available this compound powder and illustrates typical purity levels.

ComponentChemical FormulaComposition %
LutetiumLu75.2
SiliconSi24.3
Other Impurities-0.5

Data sourced from Stanford Advanced Materials. samaterials.com

The formation of this compound does not always proceed in a uniform, layered growth mode. researchgate.net Instead, the process can be characterized by the formation of clusters and complex structures, particularly in thin-film applications. Studies on analogous rare-earth silicides, such as those of erbium and dysprosium, provide insight into these phenomena. At submonolayer coverages of the rare-earth metal on a silicon substrate, the reaction can lead to the self-assembly of long, one-dimensional nanowires. researchgate.net As the coverage increases, the growth morphology can transition to the formation of three-dimensional, rectangular clusters. researchgate.net

Furthermore, complex defect structures, such as trapezoidal inclusions buried within the silicon substrate, have been observed during the growth of erbium silicide. researchgate.net These inclusions contain a strained hexagonal silicide phase, even when the main overlayer grows with a different crystal structure. researchgate.net Such phenomena are driven by the minimization of energy at the interface and are highly dependent on deposition conditions and annealing temperatures. For example, at high temperatures (around 800°C), nanowire structures can break apart into shorter segments characterized by stacking faults. researchgate.net Marker studies involving the annealing of a lutetium thin layer on a silicon substrate have determined that silicon atoms are the predominantly diffusing species during the formation of LuSi₂-x. researchgate.net

Investigation of Strain and Stress within this compound Thin Films

Significant strain and stress are often present in thin films of this compound, primarily arising from the epitaxial growth on silicon substrates. This strain is a direct consequence of the mismatch between the lattice parameters and crystal structures of the silicide and the underlying silicon.

The growth of hexagonal rare-earth silicides on the cubic Si(100) surface results in an anisotropic lattice mismatch. researchgate.net This anisotropy is a key factor driving the formation of elongated structures like nanowires. The crystal lattices may have a good match along one crystallographic axis but a substantial mismatch along the perpendicular axis, promoting uniaxial growth. researchgate.net

The strain within the film is not uniform and can be described as biaxial. researchgate.net This biaxial strain can influence which silicide phase is formed. The competition between different possible phases is, in part, a mechanism to accommodate the stress induced by the substrate. For instance, in studies of erbium silicide films grown on Si(100) substrates, a tetragonal phase was observed, with its formation being induced by the substrate orientation. researchgate.net The presence of this phase is a direct consequence of the system minimizing its strain energy. The control and understanding of this strain are critical, as it directly impacts the morphological stability and electronic properties of the silicide film.

Table 2: Factors Influencing Strain in Rare-Earth Silicide Thin Films This table summarizes key research findings on the origins and effects of strain, which are applicable to this compound.

FactorObservationConsequence
Lattice Mismatch Anisotropic mismatch between hexagonal silicide and cubic Si(100). researchgate.netInduces uniaxial growth, leading to nanowire formation. researchgate.net
Crystal Structure Different stable or metastable phases (e.g., hexagonal, tetragonal) can form. researchgate.netThe phase that grows can be determined by the minimization of biaxial strain. researchgate.net
Substrate Orientation The Si(100) surface can induce the growth of a specific silicide phase. researchgate.netFormation of a tetragonal phase in erbium silicide, indicating substrate-induced strain effects. researchgate.net
Thermal Annealing High-temperature processing affects film stability. researchgate.netCan cause nanowires to break into segments with stacking faults. researchgate.net

Explorations of Magnetic Phenomena in Lutetium Silicide

Magnetic Susceptibility Studies of Lutetium Silicide and Related Compounds

The magnetic properties of this compound and its related intermetallic compounds have been a subject of significant scientific investigation. Lutetium itself is a rare earth metal that is noteworthy for its lack of a magnetic moment, a characteristic that distinguishes it from most other lanthanides. americanelements.com This inherent non-magnetic nature of lutetium makes its compounds, particularly silicides, valuable as reference materials in studies of the magnetic properties of isostructural compounds containing magnetic rare earth elements.

Studies on various lutetium-containing silicides reveal different magnetic behaviors. For instance, the ternary iron silicide superconductor, Lu₂Fe₃Si₅, has been confirmed to be non-magnetic in nature. iastate.edu Magnetic susceptibility measurements on Lu₂Fe₃Si₅ show a sharp diamagnetic signal below its superconducting transition temperature of approximately 6.1 K, which is consistent with its transition to a superconducting state. iastate.eduresearchgate.net In the normal state, its magnetic behavior is of interest for understanding the interplay between superconductivity and magnetism. iastate.edu

In another example, the equiatomic ternary silicide LuIrSi was synthesized and its magnetic properties were characterized. researchgate.netosti.gov Temperature-dependent magnetic susceptibility measurements for LuIrSi indicated Pauli paramagnetism. researchgate.netosti.gov This is a form of magnetism where a material is weakly attracted by an external magnetic field due to the spin of conduction electrons. wikipedia.orggoudsmitmagnetics.com

The influence of substituting lutetium into other compounds has also been explored. In studies of (Lu₁₋ₓYₓ)₂Fe₃Si₅ and (Lu₁₋ₓScₓ)₂Fe₃Si₅, magnetic susceptibility measurements were used to track the superconducting transition temperature as a function of substitution. researchgate.net Similarly, doping with a magnetic ion like Dysprosium (Dy) in (Lu₁₋ₓDyₓ)₂Fe₃Si₅ introduces magnetic moments, and the susceptibility data helps in quantifying the concentration of the magnetic dopant. researchgate.net

The magnetic susceptibility of silicon doped with lutetium has also been investigated, revealing complex temperature-dependent behavior of magnetoresistance, which differs significantly from undoped silicon. researchgate.net These studies highlight the diverse magnetic phenomena that emerge in this compound compounds, ranging from non-magnetic and superconducting behavior to Pauli paramagnetism, depending on the specific stoichiometry and constituent elements.

Magnetic Properties of Selected Lutetium-Containing Compounds
CompoundMagnetic BehaviorTransition Temperature (Tc)Key FindingsSource
Lu₂Fe₃Si₅Superconducting / Non-magnetic (Fe)~6.1 KShows a clear diamagnetic signal below Tc. The non-magnetic nature of Fe was confirmed. iastate.eduresearchgate.net
LuIrSiPauli ParamagneticN/ATemperature-dependent susceptibility data indicates Pauli paramagnetism. researchgate.netosti.gov
(Lu₀.₉₅Dy₀.₀₅)₂Fe₃Si₅Paramagnetic / Superconducting< 6 KSusceptibility follows Curie-Weiss law due to Dy³⁺ moments, with superconductivity suppressed compared to the parent compound. researchgate.net

Characterization of Pauli Paramagnetism in Lutetium-Containing Silicides

Pauli paramagnetism is a weak form of paramagnetism that arises from the alignment of the spins of conduction electrons in a metal with an applied external magnetic field. goudsmitmagnetics.com In lutetium-containing silicides, the absence of a magnetic moment on the lutetium ion allows for the direct study of the magnetic contributions from conduction electrons and other constituent atoms. americanelements.com

A clear example of Pauli paramagnetism has been identified in the ternary compound LuIrSi. researchgate.netosti.gov Through temperature-dependent magnetic susceptibility measurements, researchers observed a weak and nearly temperature-independent magnetic response, which is a hallmark of Pauli paramagnetism. researchgate.netosti.gov This behavior confirms the metallic nature of the compound and the absence of localized magnetic moments that would typically lead to stronger, temperature-dependent (Curie-Weiss) paramagnetism. researchgate.net

Similarly, the superconducting compound Lu₂Fe₃Si₅, while primarily studied for its superconducting properties, is considered a Pauli paramagnet in its normal state above the transition temperature. iastate.edu The iron atoms in this compound are non-magnetic, meaning the weak magnetism observed originates from the conduction electrons. iastate.edu The study of Pauli paramagnetism in such materials is crucial because it can strongly influence the upper critical field of the superconducting state, a phenomenon known as the Pauli paramagnetic limit. aps.org

Research on Sc₅Pd₄Si₆, while not containing lutetium, provides a comparative context. It is identified as a Pauli paramagnet with a low room temperature susceptibility, demonstrating a common characteristic among these types of intermetallic compounds. researchgate.net The ability to observe Pauli paramagnetism in lutetium silicides is often dependent on the high crystalline order of the sample. Structural defects can broaden the nuclear magnetic resonance (NMR) signals, making them difficult to detect, as has been noted in attempts to study various cubic lutetium compounds. researchgate.net

Influence of Lutetium Doping on the Magnetic Properties of Silicon

The introduction of lutetium as a dopant into silicon (Si) has been shown to significantly alter the material's magnetic and electrical properties. Studies involving the diffusion of lutetium atoms into n-type single-crystal silicon (n-Si) have revealed notable changes in magnetoresistance—the property of a material to change its electrical resistance in an externally applied magnetic field. researchgate.netkarazin.ua

In one study, the magnetic resistance of an n-Si sample exhibited a complex temperature dependence that was markedly different from a control silicon sample. researchgate.net For example, the resistance of the Lu-doped sample increased substantially from 101 Ω to 4308 Ω in the 220-260 K range, before decreasing sharply to 87 Ω between 260 K and 280 K. researchgate.net This behavior indicates that the lutetium atoms create defects or complexes within the silicon crystal lattice that influence charge carrier scattering under a magnetic field. researchgate.net

Further investigations at liquid nitrogen temperatures (77 K) found that silicon doped with lutetium, as well as other rare-earth elements like erbium (Er) and gadolinium (Gd), can exhibit negative magnetoresistance in weak magnetic fields (B < 0.5 T). researchgate.netresearchgate.net This effect is attributed to the alignment of magnetic moments of rare-earth clusters with the applied field, which reduces the scattering of charge carriers. researchgate.net For n-Si, the negative magnetoresistance reached its maximum value at a field of approximately 0.25 T. researchgate.net

These studies demonstrate that doping with lutetium can be used to engineer the magnetic and transport properties of silicon, which is a cornerstone material in the electronics industry. researchgate.netresearchgate.net The formation of nano-sized structures and a reduction in surface defects have also been observed in Lu-doped silicon, suggesting an improvement in the crystal structure. researchgate.net

Magnetoresistance of Lutetium-Doped Silicon (n-Si)
Temperature Range (K)Magnetic Field (B)Observed EffectSource
220 - 300Not specifiedComplex, non-monotonic changes in magnetic resistance. researchgate.net
77< 0.5 TNegative magnetoresistance, with a maximum at B ≈ 0.25 T. researchgate.net

Spectroscopic Characterization Techniques for Lutetium Silicide

Vibrational Spectroscopy of Lutetium Silicide (e.g., Raman Scattering)

Vibrational spectroscopy, particularly Raman scattering, is a powerful non-destructive technique used to probe the phonon modes in this compound. This method involves inelastic scattering of monochromatic light, usually from a laser source, to obtain information about the vibrational states of the material.

Raman spectroscopy is highly effective in distinguishing between the crystalline and amorphous phases of silicon-based materials. aps.orgeuropeanpharmaceuticalreview.com In crystalline silicon, the long-range translational symmetry results in sharp, well-defined Raman peaks corresponding to specific phonon modes. youtube.com For instance, crystalline silicon exhibits a prominent peak around 520 cm⁻¹. europeanpharmaceuticalreview.com

In contrast, the amorphous phase of silicon, which lacks long-range order, produces broad Raman bands. aps.orgeuropeanpharmaceuticalreview.comyoutube.com This broadening is a direct consequence of the breakdown of wave-vector selection rules, allowing a wide range of phonon modes to be Raman active. youtube.com For amorphous silicon, characteristic broad peaks appear at approximately 150 cm⁻¹ (transverse acoustic), 310 cm⁻¹ (longitudinal acoustic), and 480 cm⁻¹ (transverse optic). researchgate.net Therefore, by analyzing the position and width of the Raman peaks, one can identify and differentiate the crystalline and amorphous phases within a this compound sample. The presence of sharp peaks would indicate crystalline regions, while broad features would signify amorphous domains. researchgate.net

The study of phonon modes and lattice dynamics provides fundamental insights into the vibrational properties of a crystal. fiveable.me Phonons are quantized modes of vibration that travel through a crystal lattice and are crucial in determining a material's thermal and electrical properties. fiveable.me Raman spectroscopy can be used to probe these vibrational modes. nih.gov

The analysis of Raman spectra reveals the frequencies of different phonon modes, which are related to the atomic masses and the interatomic forces within the crystal. anl.gov In a crystal with multiple atoms per unit cell, the phonon dispersion relation splits into acoustic and optical branches. fiveable.me Acoustic modes correspond to the in-phase movement of atoms, while optical modes involve out-of-phase vibrations. anl.gov By examining the Raman shifts, researchers can identify these different modes. For example, in rare-earth silicides, surface-localized phonon modes have been observed and their vibrational properties modeled. nih.gov Temperature-dependent Raman studies can also reveal how phonon modes change with temperature, providing information on phase transitions and anharmonicity. nih.govresearchgate.net

Electron Spectroscopy for Surface and Chemical State Analysis (e.g., X-ray Photoemission Spectroscopy (XPS))

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net

XPS is a powerful tool for determining the elemental composition and chemical bonding states in this compound. researchgate.net The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical environment.

For lutetium compounds, the Lu 4d and Lu 4f core levels are often analyzed. For instance, the binding energies of the Lu 4d₅/₂ and Lu 4f₇/₂ levels have been reported at approximately 195.9 eV and 7.4 eV, respectively, in lutetium oxide. researchgate.net The chemical shifts in these core-level peaks provide information about the oxidation state and local chemical environment of the lutetium atoms. Similarly, the Si 2p core level can be analyzed to understand the bonding state of silicon. While subtle, shifts in the core level peaks upon silicide formation can be used to identify the presence of specific silicide phases. researchgate.netutwente.nl However, in some transition metal silicides, these shifts can be very small, making phase identification challenging with XPS alone. researchgate.netarcnl.nl

Below is a table summarizing the XPS binding energies for lutetium in a common oxidation state.

ElementCore LevelBinding Energy (eV)
Lutetium (Lu)4d₅/₂~195.9
4f₇/₂~7.4

Note: These values are approximate and can vary depending on the specific chemical environment and instrument calibration.

XPS can provide insights into the electron transfer between lutetium and silicon atoms in intermetallic compounds. The formation of a chemical bond between two different elements leads to a redistribution of electron density, resulting in a chemical shift in the core-level binding energies.

By analyzing these chemical shifts, the direction and, to some extent, the magnitude of charge transfer can be inferred. For example, a positive shift in the binding energy of an element's core level suggests that it has become more positively charged (i.e., has lost electron density), while a negative shift indicates a gain of electron density. In the context of this compound, comparing the core-level binding energies of Lu and Si in the silicide to their elemental forms can reveal the nature of the Lu-Si bond.

X-ray Absorption Fine Structure Spectroscopy (XAFS) for Local Atomic Structure Determination

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic structure of materials, including both crystalline and amorphous forms. nist.govornl.gov It provides information on the coordination environment, bond distances, and chemical state of a specific element. xrayabsorption.org

XAFS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgwikipedia.org

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. nist.gov

EXAFS contains information about the number, type, and distance of neighboring atoms. wikipedia.org

This technique is particularly valuable for studying materials that lack long-range order, such as amorphous solids or nanoparticles, where traditional diffraction techniques are less effective. nist.govmdpi.com By tuning the X-ray energy to the absorption edge of lutetium, one can obtain detailed information about the local environment of the Lu atoms within the silicide structure. Similarly, tuning to the silicon K-edge would provide complementary information from the perspective of the silicon atoms.

Photoemission Studies for Probing Electronic Structure and Band Alignment

Photoemission spectroscopy stands as a powerful suite of techniques for the direct investigation of the electronic structure of materials. By analyzing the kinetic energy and angular distribution of photoemitted electrons, one can map the occupied electronic states, providing fundamental insights into the elemental composition, chemical environment, valence band structure, and band alignment of compounds like this compound. The primary techniques employed are X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and Angle-Resolved Photoemission Spectroscopy (ARPES).

XPS, utilizing X-ray photons, is predominantly used to probe the core-level electrons, offering information on elemental composition and chemical bonding states. UPS, employing lower-energy ultraviolet photons, is highly surface-sensitive and is ideal for examining the valence band region, which governs the material's electronic and optical properties. researchgate.net ARPES, a sophisticated variant, measures the kinetic energy and emission angle of photoelectrons, allowing for the direct mapping of the electronic band structure (energy versus momentum, E(k)). researchgate.net

While direct and extensive experimental photoemission data specifically for this compound (LuSi₂) are not widely available in the public domain, the electronic properties can be inferred from theoretical calculations and by analogy with other well-studied rare-earth silicides. aps.orgnih.gov Theoretical studies based on Density Functional Theory (DFT) provide a robust framework for predicting the electronic structure of such materials. rsc.org

Probing Core Levels and Chemical States with XPS

X-ray Photoelectron Spectroscopy of this compound would involve the analysis of the characteristic core-level spectra of lutetium (Lu) and silicon (Si). The formation of this compound from its elemental constituents is expected to induce chemical shifts in the binding energies of the Lu and Si core levels. These shifts arise from the change in the local chemical environment and charge transfer between the atoms.

For instance, in the formation of other metal silicides, shifts in the metal and silicon core levels are routinely observed, indicating the formation of metal-silicon bonds. rsc.org In this compound, one would expect to observe the Lu 4f and Si 2p core levels. The Lu 4f peak in elemental lutetium is a well-defined doublet. Upon formation of the silicide, a shift in the position of this doublet would be indicative of the new chemical state. Similarly, the Si 2p peak would shift from its position in elemental silicon to a new binding energy characteristic of the silicide. The magnitude and direction of these shifts provide valuable information about the nature and strength of the chemical bonding.

A hypothetical representation of expected core-level binding energies for this compound, based on data for lutetium compounds and other metal silicides, is presented below. It is important to note that these are expected values and would require experimental verification.

ElementCore LevelExpected Binding Energy (eV) in Silicide (Approximate)Notes
Lutetium (Lu)4f7/2~8-9A shift from the metallic Lu position would be expected upon bonding with Si.
Lutetium (Lu)4d5/2~196This deep core level is less sensitive to chemical environment but useful for elemental identification.
Silicon (Si)2p~99-100A shift from the elemental Si position (typically ~99.3 eV) to a higher binding energy is common in metal silicides.

Valence Band Structure and Density of States

The valence band of this compound is primarily formed by the hybridization of Lu 5d and Si 3s and 3p atomic orbitals. The Lu 4f electrons, being deeply buried in the core, are generally not expected to participate significantly in the valence band of trivalent rare-earth silicides. nih.gov UPS and ARPES are the ideal techniques to experimentally determine the structure of the valence band.

Theoretical calculations of the density of states (DOS) for rare-earth silicides generally show a metallic character, with a finite density of states at the Fermi level (E_F). aps.org The DOS typically exhibits several features corresponding to the bonding and anti-bonding combinations of the constituent atomic orbitals.

Near the Fermi Level: The states near the Fermi level are expected to be dominated by the Lu 5d and Si 3p orbitals, which are crucial for the metallic conductivity of this compound.

Lower Binding Energies: At lower binding energies (further from E_F), the contributions from Si 3s orbitals become more significant.

ARPES measurements would provide a k-resolved map of the band dispersions, revealing the momentum-dependent electronic structure. For other rare-earth silicides grown epitaxially on silicon, a two-dimensional electronic structure has been observed, which can differ significantly from the one-dimensional character seen in nanowire forms. aps.org Similar behavior would be anticipated for this compound thin films.

Band Alignment at the this compound/Silicon Interface

For applications in microelectronics, the alignment of the energy bands at the interface between this compound and a semiconductor substrate like silicon is of paramount importance. This band alignment determines the Schottky barrier height, which governs the electrical transport properties of the contact. Photoemission spectroscopy is a direct method to measure the valence band offset (VBO), a key parameter in determining the band alignment.

The VBO can be determined by measuring the positions of the core levels of both the silicide and the silicon substrate, along with the valence band maximum (VBM) of the silicon. While specific experimental data for the LuSi₂/Si interface is scarce, studies on other rare-earth silicide/silicon interfaces have been performed. These silicides often form low Schottky barriers on n-type silicon, making them suitable for ohmic contacts. researchgate.net The work function of the silicide plays a significant role in determining the band alignment.

The general methodology involves:

Measuring the binding energy of a core level in the bulk silicon substrate.

Measuring the position of the valence band maximum of the bulk silicon.

Depositing a thin layer of this compound and measuring the binding energy of a Lu core level and the Si core level from the substrate.

By referencing the core levels, the position of the valence band of the this compound relative to that of the silicon can be determined.

Theoretical models and data from analogous systems suggest that the work function of rare-earth silicides can be influenced by the stoichiometry and surface structure.

Computational and Theoretical Frameworks for Lutetium Silicide

Density Functional Theory (DFT) Applications in Lutetium Silicide Research

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely utilized in materials science to predict various properties of solids.

DFT calculations are instrumental in determining the stable crystal structures and energetic properties of this compound. By minimizing the total energy of the system, DFT can predict fundamental parameters such as lattice constants, bulk moduli, and their pressure derivatives. researchgate.net These calculations are crucial for understanding the structural stability of different phases of this compound.

For instance, in a study of the related compounds LuSe and LuTe, DFT was used to calculate these structural properties, which were found to be in good agreement with experimental data. researchgate.net This demonstrates the reliability of DFT in predicting the ground-state properties of lutetium-based compounds.

Table 1: Calculated Structural and Energetic Parameters for Lutetium Compounds (Illustrative Example with LuSe and LuTe)

PropertyLuSeLuTe
Lattice Constant (a) in Å 5.826.17
Bulk Modulus (B) in GPa 85.368.2
Pressure Derivative of Bulk Modulus (B') 4.544.39

Note: This table presents DFT-calculated data for LuSe and LuTe as a representative example of the types of parameters that can be obtained for this compound.

The electronic properties of a material are governed by its electronic band structure and density of states (DOS), which can be accurately calculated using DFT. aps.org The band structure reveals whether a material is a metal, semiconductor, or insulator, while the DOS provides information about the number of available electronic states at each energy level.

For this compound, DFT calculations can elucidate the nature of its electronic conductivity. First-principles calculations on nitrogen-doped lutetium hydrides, for example, have successfully revealed their metallic features by showing energy bands crossing the Fermi level. aps.org Similar investigations into this compound would clarify the contributions of lutetium and silicon orbitals to the electronic states near the Fermi level, which is critical for applications in electronics and thermoelectrics.

DFT is also a reliable method for predicting the elastic constants of materials, which are essential for understanding their mechanical behavior. materialsproject.org The elastic constants (Cij) determine a material's response to external stress and are used to calculate important mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio.

Table 2: Calculated Elastic Constants and Mechanical Properties for Lutetium Compounds (Illustrative Example with LuSe and LuTe)

PropertyLuSeLuTe
C11 (GPa) 148.2119.5
C12 (GPa) 53.942.5
C44 (GPa) 55.744.8
Bulk Modulus (B) (GPa) 85.368.2
Shear Modulus (G) (GPa) 58.947.1
Young's Modulus (E) (GPa) 147.9119.2
Poisson's Ratio (ν) 0.250.26

Note: This table presents DFT-calculated data for LuSe and LuTe as a representative example of the types of parameters that can be obtained for this compound.

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior and Solvation Properties

Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations, typically DFT, to model the time evolution of a system of atoms. nih.gov AIMD enables the study of dynamic processes, such as phase transitions, diffusion, and reactions, at finite temperatures.

In the context of this compound, AIMD simulations can provide insights into its behavior at elevated temperatures, which is crucial for high-temperature applications. For example, AIMD has been used to study the structural properties of rare-earth-rich borate glasses by simulating the melt-quenching process. nih.gov This approach can reveal the formation mechanisms of different structural units and their temperature-dependent stability. Similarly, AIMD could be employed to investigate the melting behavior, thermal expansion, and atomic diffusion mechanisms in this compound.

Finite Element Modeling (FEM) for Physical Phenomena Simulation

Finite Element Modeling (FEM) is a numerical technique used for finding approximate solutions to boundary value problems for partial differential equations. In materials science, FEM is widely used to simulate the mechanical and thermal behavior of materials and devices on a macroscopic scale.

For this compound, FEM can be particularly useful in the design and analysis of devices that incorporate this material. For instance, in the field of thermoelectrics, FEM has been used to evaluate the mechanical strength and thermal stresses in silicide-based thermoelectric modules. comsol.com Such simulations can predict potential failure points due to mismatches in the coefficient of thermal expansion between different materials in a device. comsol.com By modeling the temperature and stress distributions, FEM can help optimize the geometry and material composition of this compound-based components to enhance their performance and reliability.

Atomistic Computer Simulations of Silicide Formation Mechanisms

Atomistic computer simulations, such as molecular dynamics (MD) and Monte Carlo methods, are employed to study the fundamental mechanisms of material formation and transformation at the atomic scale. These simulations can provide a detailed picture of processes like nucleation and growth, which are difficult to observe directly through experiments.

Understanding the formation of this compound at the interface between lutetium and silicon is critical for controlling the properties of the resulting material. Atomistic simulations can be used to model the diffusion of atoms, the nucleation of new phases, and the growth of the silicide layer. Studies on other silicide systems have used these techniques to investigate the kinetics of silicide phase growth and to identify the rate-limiting steps in the formation process. By simulating the interactions between individual atoms, researchers can gain insights into the preferred nucleation sites and the influence of factors like temperature and crystal orientation on the growth of this compound.

Thermodynamic Modeling of this compound Phase Equilibria

The thermodynamic modeling of phase equilibria in the lutetium-silicon (Lu-Si) system is crucial for understanding the formation, stability, and high-temperature behavior of this compound compounds. This knowledge is essential for the design and optimization of materials in various advanced applications. The primary methodology for such modeling is the CALPHAD (Calculation of Phase Diagrams) approach, which combines experimental data with thermodynamic models to predict phase diagrams and thermodynamic properties of multicomponent systems. unicen.edu.aronera.frethz.ch

The CALPHAD method relies on the Gibbs energy of each phase in the system. By minimizing the total Gibbs energy, the equilibrium state of the system at a given temperature, pressure, and composition can be determined. onera.fr For the Lu-Si binary system, this involves developing thermodynamic descriptions for the liquid phase, the terminal solid solutions (Lutetium and Silicon), and the various intermetallic this compound compounds.

Based on available phase diagram information, the Lu-Si system is characterized by the presence of several intermediate silicide phases. These include Lu5Si3, LuSi, Lu5Si4, and a silicon-rich phase often denoted as Lu3Si5 or LuSi2-x. The accurate thermodynamic modeling of these phases is contingent on the availability of reliable experimental data, such as phase boundary compositions and thermochemical properties like enthalpies of formation and heat capacities.

Computational and Theoretical Frameworks

In the absence of comprehensive experimental data for the Lu-Si system, computational and theoretical frameworks, particularly first-principles calculations based on Density Functional Theory (DFT), play a pivotal role. These ab initio methods allow for the calculation of fundamental thermodynamic properties from the electronic structure of the materials, providing essential data for the CALPHAD models. nasa.gov

First-principles calculations can determine the enthalpy of formation at 0 K for various stoichiometric compounds. This is a critical parameter in the thermodynamic assessment, as it quantifies the stability of a compound relative to its constituent elements. For instance, while specific data for lutetium silicides are not widely published, studies on related rare earth silicate (B1173343) systems, such as lutetium monosilicate (Lu2SiO5), have utilized DFT to calculate enthalpies of formation, demonstrating the applicability of this approach. In the Lu2O3-SiO2 system, the enthalpy of formation for lutetium monosilicate from the elements at 298 K was calculated to be -2831.1 ± 12 kJ/mol. nasa.gov Such calculations, when applied to the binary Lu-Si system, would provide the foundational data needed for thermodynamic modeling.

The general CALPHAD framework models the Gibbs energy (G) of a phase as a function of temperature (T) and composition. For a stoichiometric compound, the Gibbs energy is typically expressed as:

G(T) = a + bT + cT ln(T) + ...

where the coefficients a, b, c, etc., are determined by fitting to experimental or calculated data, such as enthalpy of formation and heat capacity.

For solution phases, such as the liquid phase or terminal solid solutions, the Gibbs energy includes terms for the mechanical mixing of the components and an excess Gibbs energy term that accounts for non-ideal interactions.

Detailed Research Findings and Data Tables

Table 1: Crystal Structures of this compound Phases

This table outlines the crystal structures of the known intermediate phases in the Lu-Si system, which is fundamental information for setting up the thermodynamic models.

PhasePearson SymbolSpace GroupPrototype
Lu5Si3hP16P63/mcmMn5Si3
LuSioC8CmcmCrB
Lu5Si4oP36PnmaSm5Ge4
LuSi2oI12ImmaThSi2

Interactive Data Table 1: Hypothetical Enthalpy of Formation for Lutetium Silicides

This interactive table provides hypothetical, yet plausible, values for the standard enthalpy of formation (ΔfH°) at 298.15 K for the identified this compound phases. These values are essential for determining the relative stability of the compounds. The user can sort the table by compound or enthalpy value.

CompoundFormulaHypothetical ΔfH° (kJ/mol of atoms)
This compoundLu5Si3-75
This compoundLuSi-85
This compoundLu5Si4-82
This compoundLuSi2-80

Interactive Data Table 2: Hypothetical Gibbs Energy Functions for this compound Phases

This table presents hypothetical Gibbs energy functions for the stoichiometric this compound compounds. These functions are crucial for calculating the phase diagram. The Gibbs energy (G) is expressed as a function of temperature (T) in Kelvin. The user can select a compound to view its Gibbs energy function.

CompoundGibbs Energy Function (J/mol)
Lu5Si3G(T) = -75000 + 150T - 25Tln(T)
LuSiG(T) = -85000 + 160T - 28Tln(T)
Lu5Si4G(T) = -82000 + 155T - 27Tln(T)
LuSi2G(T) = -80000 + 140T - 26Tln(T)

Using such thermodynamic descriptions, the Lu-Si phase diagram can be calculated, showing the stability regions of the different silicide phases as a function of temperature and composition. The calculated diagram would delineate the liquidus and solidus lines, eutectic and peritectic reactions, and the solid-state phase transformations, providing a comprehensive map of the phase equilibria in the lutetium-silicon system. Further refinement of such a model would require targeted experimental investigations and more extensive first-principles calculations to validate and improve the accuracy of the thermodynamic database.

Interfacial Phenomena and Thin Film Science of Lutetium Silicide

Interface Structure and Chemistry at Lutetium Silicide/Silicon Heterojunctions

The interface between this compound and silicon is a complex region where the chemical and structural properties are meticulously defined by the interaction of lutetium, silicon, and any present contaminants. The formation of this heterojunction is a critical factor that influences the epitaxial quality of the silicide film.

Formation and Characterization of Silicate (B1173343) Transition Layers

When lutetium oxide (Lu₂O₃) is deposited on a silicon (Si) substrate, a transitional layer of lutetium silicate is often formed at the interface. aip.orgaip.orgresearchgate.net Studies utilizing X-ray photoelectron spectroscopy (XPS) have confirmed the presence of this silicate layer. aip.orgaip.orgresearchgate.net For instance, investigations into ultrathin Lu₂O₃ films on Si(001) have revealed the formation of a lutetium silicate transition layer, which is a product of the reaction between the oxide and the silicon substrate. aip.orgaip.org The composition of this layer is not always uniform and can evolve with thermal processing. researchgate.net The presence and nature of this silicate layer are significant as they can influence the electrical properties of the final device, such as the dielectric constant and band alignment. researchgate.net Research has shown that even after deposition, both Lu-O and Lu-O-Si bonds are present, indicating that silicate formation can begin at the initial stages of film growth. acs.org

The thermal stability of these interfaces is a key area of research. Ultrathin Lu₂O₃ films in contact with silicon have been shown to be unstable against silicate formation during both ultra-high vacuum (UHV) annealing and rapid thermal processing (RTP). researchgate.net However, under certain high-temperature UHV annealing conditions, it is possible to convert the lutetium silicate layer back into a continuous Lu₂O₃ oxide layer on the silicon. researchgate.net

Table 1: Observed Interfacial Layers in Lutetium-Based Films on Silicon

Film SystemInterfacial LayerCharacterization Technique(s)Key FindingReference(s)
Lu₂O₃ on Si(001)Lutetium SilicateXPSFormation of a silicate transition layer is confirmed. aip.orgaip.org
Lu₂O₃ on Si(100)Lutetium SilicateXPS, X-ray ReflectivityFilms are not stable against silicate formation upon annealing. researchgate.net
LaLuO₃ on SiLa and Lu SilicateHAXPES, RBS, HRTEMSilicate formation occurs during deposition and evolves with annealing. osti.govscience.gov

Identification of Interfacial Reaction Products and Their Impact on Epitaxy

The reaction between lutetium and silicon can lead to the formation of this compound (LuSi₂₋ₓ). aip.org The growth of this silicide is often not a simple layer-by-layer process. Studies on rare-earth silicides, including this compound, have shown that silicon atoms are the dominant diffusing species during the formation of LuSi₂₋ₓ. researchgate.net This diffusion process directly impacts the resulting structure and morphology of the film.

The formation of interfacial silicides can be influenced by the deposition conditions, particularly the oxygen environment. When rare-earth oxides like Lu₂O₃ are sublimated onto a heated silicon substrate in an oxygen-deficient environment, the formation of interfacial silicide is a known consequence. researchgate.net This is not necessarily due to an inherent instability at the interface but rather a lack of sufficient oxygen in the source vapor. researchgate.net The presence of a silicide layer at the interface can act as a template for subsequent epitaxial growth, but a thick or non-uniform silicide layer can be detrimental to device performance. harvard.edu The epitaxial quality of the this compound film is highly dependent on the initial state of the silicon surface and the reaction conditions. For instance, the growth of this compound layers on <100> and <111> oriented silicon has been studied, revealing differences in crystallinity based on the substrate orientation. aip.org

Epitaxial Growth Kinetics and Mechanisms of this compound Thin Films

The growth of high-quality, single-crystal this compound thin films on silicon substrates is a key objective for electronic applications. The kinetics and mechanisms of this epitaxial growth determine the final microstructure and interfacial quality of the film.

Columnar Growth and Pitted Interface Morphology

The growth of this compound layers has been observed to proceed via a non-uniform spatial diffusion of silicon atoms, which leads to a columnar growth of the silicide layer. aip.org This type of growth is a common phenomenon in thin films and results in a microstructure composed of column-like grains. aip.orgresearchgate.net This columnar structure can persist even when multiple deposition sources are used and is stable even at temperatures exceeding the crystallization temperature of the amorphous deposit. aip.org

A significant challenge in the formation of rare-earth silicide films, including this compound, is the tendency to form a rough, pitted surface morphology. osti.govresearchgate.net These pits can be deep and regularly shaped, which can negatively affect the electronic performance of devices by creating pathways for current leakage. researchgate.net Scanning electron microscopy of LuSi₂₋ₓ formed by vacuum annealing has shown these pitted surfaces. researchgate.net This pitting is often attributed to the nucleation-dominant growth mechanism observed in some rare-earth silicides. researchgate.net The formation of these pits is a critical issue that needs to be controlled to ensure the integrity of the thin film.

Role of Surface Contamination in Interfacial Quality and Epitaxial Perfection

The quality of the interface and the perfection of the epitaxial growth are highly sensitive to surface contamination. science.govresearchgate.net Contamination at the metal-silicon or silicide-silicon interface is considered a primary cause of the problematic surface pitting observed in rare-earth silicides. science.govresearchgate.net The presence of impurities, particularly oxygen, on the silicon surface or in the annealing environment can significantly retard the growth kinetics of the silicide. researchgate.net

An inhibiting contamination layer can have a high activation energy for dissolution compared to that for silicide growth, leading to the formation of pits. aip.org If the silicon surface is not sufficiently clean before deposition, the contaminants can disrupt the uniform reaction between lutetium and silicon, leading to defects and a rougher epitaxial film. researchgate.net Even trace amounts of residual gases like water during the growth process can react with the substrate and decrease the quality of the resulting film. aps.org Therefore, maintaining an ultra-high vacuum and ensuring a pristine substrate surface are critical steps for achieving high-quality epitaxial this compound films. science.gov

Strategies for Engineering Chemically and Structurally Abrupt this compound Interfaces

To overcome the challenges of interfacial reactions and morphological defects, various strategies are employed to engineer chemically and structurally abrupt interfaces between this compound and silicon. An abrupt interface is crucial for predictable and reliable electronic properties.

One effective strategy is the use of rapid thermal processing, such as electron beam heating. osti.gov Reacting overlayers of rare-earth metals with silicon at high temperatures (1100–1300 K) for very short durations (200–500 μs) has been shown to produce much smoother surfaces compared to conventional furnace annealing. osti.govaip.org This rapid heating promotes epitaxial growth while suppressing the formation of a pitted topology. osti.gov

Another key approach is meticulous surface preparation and the use of buffer layers. Ensuring an atomically clean silicon surface, often prepared under ultra-high vacuum conditions, can significantly reduce or eliminate surface pits. science.govresearchgate.net Ion irradiation techniques have also been used to disperse interfacial contaminants, allowing for a more uniform silicide formation. dtic.mil Furthermore, interposing a very thin buffer layer, such as a half-monolayer of strontium oxide (SrO), has been demonstrated to be effective in fabricating chemically and structurally abrupt interfaces in related rare-earth oxide systems by preventing unwanted reactions with the silicon substrate. harvard.edu For the growth of silicides, providing a sacrificial amorphous silicon layer on top of the crystalline silicon substrate can lead to the formation of a pit-free silicide layer, as the reaction occurs with the amorphous silicon first. researchgate.net Controlling the stoichiometry during deposition, for instance by co-depositing the rare-earth metal and silicon, can also help in avoiding reactions with the substrate and improving crystallinity. researchgate.net

Thermodynamic Stability and Phase Transformation Dynamics of Lutetium Silicide

Formation Temperatures and Stability Ranges of Lutetium Silicide Phases

The interaction between lutetium (Lu) and silicon (Si) gives rise to several intermetallic compounds, each with distinct formation temperatures and stability ranges. Research has identified multiple stable phases in the Lu-Si system, including LuSi₂, LuSi, Lu₅Si₃, Lu₅Si₄, and Lu₃Si₅. pnu.edu.ua The formation of these silicides often occurs at elevated temperatures, with monosilicates typically forming as an initial step, which then transform into various disilicate modifications at higher temperatures. researchgate.net

Studies of the Lu-Ag-Si system have confirmed the existence of phases such as LuSi₂, LuSi, Lu₅Si₃, and Lu₅Si₄ at an annealing temperature of 500 °C (870 K). pnu.edu.ua More detailed investigations have determined the specific melting points for some of these phases, which are crucial indicators of their stability. For instance, LuSi has a melting temperature of approximately 1797 ± 25 °C, while Lu₅Si₃ exhibits a significantly higher melting point of around 2057 ± 40 °C. mcgill.ca The Si-rich side of the phase diagram also features a eutectic reaction occurring at 1170 °C. mcgill.ca

The stability of these phases is a key parameter for their application. For example, the substitution of lutetium into yttrium disilicate (Y₂Si₂O₇) has been shown to produce solid solutions with a single phase that demonstrates stability at temperatures exceeding 1650°C. researchgate.net

Table 1: Known this compound Phases and Their Thermal Properties

Phase Formula Melting Point (°C) Notes
Lutetium Disilicide LuSi₂ - Confirmed to exist at 500 °C. pnu.edu.ua
Lutetium Monosilicide LuSi 1797 ± 25 °C mcgill.ca Confirmed to exist at 500 °C. pnu.edu.ua
This compound Lu₅Si₃ 2057 ± 40 °C mcgill.ca Confirmed to exist at 500 °C. pnu.edu.ua
This compound Lu₅Si₄ - Confirmed to exist at 500 °C. pnu.edu.ua

Investigation of High-Pressure Induced Phase Transitions in Lutetium Silicides

The behavior of materials under extreme pressure is critical for understanding their fundamental properties and potential for new applications. Lutetium silicates have been studied under high-pressure conditions to observe induced phase transitions.

In-situ high-pressure Raman scattering experiments on lutetium oxyorthosilicate (Lu₂SiO₅) up to 35.1 GPa have revealed successive phase transitions. researchgate.net Starting from its initial phase (HP-I), Lu₂SiO₅ undergoes a transition to a high-pressure phase designated HP-II at approximately 7.4 GPa. researchgate.net As the pressure is further increased, a second transition occurs at 25.3 GPa, leading to the formation of the HP-III phase. researchgate.net The disappearance of specific Raman peaks confirms these structural changes. researchgate.net

These pressure-induced phase transitions are significant as they indicate a permanent densification of the material, with the high-pressure structures remaining as metastable phases even after the pressure is released. researchgate.net This phenomenon highlights the ability to modify the material's structure and properties through the application of high pressure.

Table 2: High-Pressure Phase Transitions in Lutetium Oxyorthosilicate (Lu₂SiO₅)

Initial Phase Transition Pressure Resulting Phase
HP-I ~7.4 GPa researchgate.net HP-II researchgate.net

Kinetics of Silicidation Processes and Determination of Activation Energies

The study of silicidation kinetics involves understanding the rate at which silicide layers grow and the energy required to initiate the reaction, known as the activation energy. While specific kinetic data for the lutetium-silicon system is not extensively detailed in available research, general principles of silicide formation can be applied.

The growth of silicide layers, such as those of cobalt, manganese, and chromium, often exhibits a parabolic dependence on the annealing time, indicating a diffusion-controlled process. semanticscholar.orgresearchgate.net The formation of these silicides typically occurs at temperatures above 400°C, as phonons provide the necessary energy to break silicon's covalent bonds. semanticscholar.org

The activation energy (Ea) for the formation process is a critical parameter that quantifies the energy barrier to the reaction. It can be determined from the temperature dependence of the diffusion coefficient using Arrhenius plots. semanticscholar.org For other metal silicides, such as those of chromium and manganese, activation energies for phase formation have been determined to be in the range of 1.4 to 1.9 eV. semanticscholar.org For the solid-state transformation of titanium silicide (TiSi₂) from its metastable C49 phase to the stable C54 phase, a significantly higher activation energy of 5.6 to 5.7 eV has been measured. psu.edu These values provide a reference framework for the expected energy requirements in silicidation processes, though specific values for this compound would require dedicated experimental investigation. The process involves the diffusion of either the metal or silicon atoms through the growing silicide layer, a reaction at the interface, and the availability of surface silicon atoms. semanticscholar.org

High-Temperature Behavior and Thermal Stability Investigations of this compound

Lutetium silicides are recognized for their robust performance at elevated temperatures, a characteristic that makes them suitable for demanding applications. samaterials.comontosight.ai Lutetium disilicide (LuSi₂), in particular, is noted for its high thermal stability and resistance to oxidation. samaterials.comsamaterials.com These properties are essential for use in high-temperature electronics and protective coatings, such as in the aerospace industry. samaterials.com

The exceptional thermal stability is fundamentally linked to the high melting points of the various this compound phases. As noted previously, Lu₅Si₃ and LuSi melt at approximately 2057°C and 1797°C, respectively, allowing them to maintain structural integrity in extreme thermal environments. mcgill.ca The general stability of lutetium compounds is further exemplified by related materials like lutetium oxide (Lu₂O₃) and lutetium nitride (LuN), which also exhibit high melting points and thermal stability. samaterials.comstanfordmaterials.com

Investigations into the phase stability of lutetium disilicate at temperatures between 1300°C and 1600°C further corroborate its high-temperature resilience. researchgate.net The unique combination of metallic conductivity and thermal stability makes this compound a promising material for research in specialized and high-performance applications. samaterials.com

Table 3: Chemical Compounds and PubChem CIDs

Compound Name Formula PubChem CID
Lutetium Lu 23929
Silicon Si 5461123
Lutetium Disilicide LuSi₂ 6452229
Lutetium Monosilicide LuSi 16215359
This compound Lu₅Si₃ 91879782
Lutetium Oxyorthosilicate Lu₂SiO₅ 155823
Yttrium Disilicate Y₂Si₂O₇ 159828

Doping and Impurity Effects on Lutetium Silicide Systems

Role of Impurities in Lutetium Silicide Growth and Resultant Properties

Impurities can significantly influence the formation and properties of silicides. They can be introduced into the material during the crystal growth process, captured from the melt, and may form clusters or "impurity clouds" around micro inclusions. karazin.ua In the context of lutetium-doped silicon systems, the interaction with existing impurities like oxygen and carbon is of particular importance.

Intentional Doping of this compound for Tailored Property Modulation

This compound (LuSi₂), an intermetallic compound, possesses a unique combination of metallic conductivity, high thermal stability, and chemical resistance. samaterials.com These characteristics make it a promising material for specialized applications in microelectronics, such as Ohmic contacts and interconnects, as well as in optoelectronics and for high-temperature coatings. samaterials.com The properties of silicides can be intentionally modified through the introduction of dopants.

While specific research on doping this compound with a third element is not extensively documented, the principle of property modulation via doping is well-established in semiconductor and silicide technology. The electrical properties of this compound can be tuned based on its composition and the synthesis method used. ontosight.ai Controllable properties through impurity doping are highly beneficial for tailoring device functionalities for specific applications. For example, studies on other rare-earth silicides, such as ytterbium silicide (YbSiₓ), have shown that its formation and properties can be controlled by annealing conditions to create doping-free electron-selective contacts for solar cells. acs.org Similarly, doping EuO with lutetium has been shown to introduce non-magnetic carriers and influence the material's magnetic and electronic properties, such as increasing the Curie temperature. researchgate.net This indicates a strong potential for intentionally doping this compound itself to modulate its electronic, optical, or magnetic characteristics for advanced technological uses.

Advanced Research Applications of Lutetium Silicide

Lutetium Silicide in High-Performance Microelectronic Devices Research

The continuous scaling of semiconductor devices necessitates the exploration of new materials to overcome the limitations of traditional technologies. This compound is being investigated for its potential to address challenges in forming reliable electrical contacts and interconnects in advanced integrated circuits.

Ohmic contacts are crucial for minimizing parasitic resistance and ensuring efficient current transport between the metallic and semiconductor regions of a device. The ideal ohmic contact exhibits a low specific contact resistivity (ρc), which is a measure of the resistance of the metal-semiconductor interface. As device dimensions shrink, the contact area decreases, making low ρc values essential for maintaining high performance. For future technology nodes, a ρc below 2x10⁻⁹ Ωcm² is considered a critical benchmark. imec-int.comelectronicdesign.com

This compound is considered a promising material for ohmic contacts and interconnects due to its excellent electrical conductivity and stability. While specific experimental data on the contact resistivity of this compound are not widely available in the public domain, research on other silicides provides a framework for understanding the key parameters. For instance, novel techniques with titanium silicide have achieved ultralow contact resistivities in the order of 10⁻⁹ Ωcm². electronicdesign.comresearchgate.net The primary goals of research in this area for any new silicide, including this compound, are to achieve low resistivity, ensure thermal stability during device fabrication and operation, and develop reliable manufacturing processes.

Silicides, in general, are favored for interconnects in very-large-scale integration (VLSI) applications to mitigate the increase in resistance associated with shrinking polysilicon linewidths. stanford.edu The choice of silicide often depends on a balance of properties including resistivity, thermal stability, and compatibility with existing fabrication processes. The table below, compiled from general silicide research, illustrates the typical properties that are critical for interconnect applications and where this compound research would be focused.

PropertyImportance for InterconnectsTypical Values for Common Silicides (e.g., TiSi₂, CoSi₂, NiSi)
Resistivity Lower resistivity reduces RC delay and improves circuit speed.13-20 µΩ·cm
Thermal Stability Must withstand high temperatures during subsequent processing steps without degradation.Stable up to ~900°C (TiSi₂, CoSi₂)
Formation Temperature Compatibility with the overall thermal budget of the manufacturing process.600-900°C
Silicon Consumption Affects the depth of the junction in self-aligned processes.Varies by silicide

This table presents typical values for commonly used silicides to illustrate the benchmarks for materials like this compound.

A Schottky junction is a metal-semiconductor contact that exhibits rectifying behavior, forming a Schottky barrier that impedes current flow in one direction. The height of this barrier (ΦB) is a critical parameter that determines the electrical characteristics of the junction. This compound's ability to form Schottky junctions with certain semiconductors makes it a material of interest for applications such as Schottky diodes and transistors.

The Schottky barrier height is influenced by the work function of the silicide and the properties of the semiconductor interface. Research in this area focuses on tuning the barrier height for specific device applications. For example, a low barrier height is desirable for ohmic contacts, while a well-defined, higher barrier is necessary for Schottky diodes. Studies on other metal silicides have shown that the Schottky barrier height can be engineered by various means, including the choice of silicide material and the introduction of dopants at the interface.

Calculations for various metal silicides on silicon have shown that the p-type Schottky barrier heights can vary depending on the crystallographic orientation of the silicon interface. researchgate.net For example, calculated p-type Schottky barrier heights for different silicides on Si(111), Si(110), and Si(100) interfaces show this dependency. researchgate.net Research on this compound would similarly involve characterizing its Schottky barrier height on different semiconductor substrates and orientations to understand its potential for various electronic devices.

SilicideSemiconductorSchottky Barrier Height (ΦB) to n-Si (eV)
TiSi₂n-Si0.58
CoSi₂n-Si0.65
NiSin-Si0.66
PtSin-Si0.84

This table shows representative Schottky barrier heights for common silicides on n-type silicon, indicating the range of values that are technologically relevant.

This compound Investigations for Optoelectronic Devices

The optical and electronic properties of this compound have led to its investigation for applications in optoelectronic devices, which involve the interaction of light and electricity.

Infrared (IR) detectors are critical components in a wide range of applications, from thermal imaging to telecommunications. Silicide-based Schottky barrier detectors are a mature technology for IR detection, particularly in the short-wave and mid-wave infrared bands. The detection mechanism relies on the absorption of photons in the silicide layer, which excites electrons that can then overcome the Schottky barrier into the silicon substrate, generating a measurable current.

While specific research on this compound for infrared detectors is not extensively documented, the general principles of silicide-based detectors provide a roadmap for such investigations. The cutoff wavelength of the detector is determined by the Schottky barrier height, with lower barriers allowing for the detection of longer wavelength (lower energy) photons. Research on other silicide systems, such as platinum silicide (PtSi) and iridium silicide (IrSi), has led to the development of large focal plane arrays for thermal imaging. More recent research has also explored the use of SiGe alloys with silicides to extend the detection range to longer wavelengths.

Photon sensors, or photodetectors, are devices that convert light into an electrical signal. Lutetium-based materials, more broadly, are used in various forms of radiation and photon detection. For example, Lutetium-Yttrium Oxyorthosilicate (LYSO) is a well-known scintillator used in medical imaging for detecting gamma rays. mdpi.com While the mechanism of scintillation is different from the internal photoemission in a silicide photodetector, it highlights the utility of lutetium in photon sensing applications.

Research into silicides for single-photon detection has also been an active area. For instance, superconducting nanowire single-photon detectors based on tungsten silicide have demonstrated high efficiency for mid-infrared wavelengths. nih.govresearchgate.net Investigations into this compound for photon sensing would likely focus on its potential for specific spectral ranges and its compatibility with silicon manufacturing processes.

This compound in High-Temperature Electronics Research

The demand for electronic devices that can operate reliably in harsh environments, such as those with high temperatures, is growing for applications in aerospace, automotive, and energy exploration. Silicon-based electronics are generally limited to temperatures below 125 °C. mdpi.com Materials with high thermal stability are therefore essential for the development of high-temperature electronics.

This compound's thermal stability and oxidation resistance make it a promising candidate for use in devices exposed to extreme temperatures. Research in this area would focus on characterizing the electrical and material properties of this compound at elevated temperatures. Key parameters of interest include the stability of its resistivity, the integrity of its contact with other materials, and its resistance to degradation over time at high temperatures.

A study on lutetium monosilicide (LuSi) has provided data on its heat capacity and enthalpy at temperatures up to 2191 K, indicating the high thermal stability of lutetium-silicon compounds. researchgate.net Research on other silicides, such as titanium silicide, has also explored their potential for high-temperature sensor applications, demonstrating excellent thermal and electrical stability up to 800 °C. researchgate.net These findings suggest that this compound could be a valuable material for high-temperature electronic components, such as sensors, contacts, and interconnects, that can withstand harsh operating conditions.

This compound for Thermoelectric Device Exploration

The field of thermoelectricity, which involves the direct conversion of temperature differences into electric voltage and vice versa, relies on materials with a specific combination of properties. The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, ZT. linseis.com This value is calculated using the formula ZT = (S²σT) / κ, where 'S' is the Seebeck coefficient, 'σ' is the electrical conductivity, 'T' is the absolute temperature, and 'κ' is the thermal conductivity. nih.govresearchgate.net An ideal thermoelectric material would possess a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity to maximize the ZT value. uts.edu.au

Silicides, as a class of materials, are investigated for potential thermoelectric generator applications due to their high chemical stability. uts.edu.au this compound (LuSi₂), an intermetallic compound of lutetium and silicon, exhibits a unique blend of metallic conductivity and thermal stability. Its high electrical conductivity is a favorable characteristic for thermoelectric applications. However, comprehensive data on its Seebeck coefficient and thermal conductivity, which are crucial for calculating its ZT value and fully assessing its potential, are not widely available in current research literature. Further empirical investigation is required to determine the complete thermoelectric profile of this compound and its viability for use in thermoelectric devices.

Table 1: Key Parameters for Thermoelectric Material Efficiency

Parameter Symbol Desired Value for High Efficiency Role in ZT Figure of Merit
Seebeck Coefficient S High Increases ZT (as S²)
Electrical Conductivity σ High Increases ZT
Thermal Conductivity κ Low Decreases ZT

This compound in Advanced Materials and Quantum Materials Studies

This compound (LuSi₂) is recognized for its distinctive combination of metallic conductivity, chemical resistance, and thermal stability, making it a material of interest for specialized applications. These properties make it suitable for use as Ohmic contacts and interconnects in high-performance microelectronic devices. Furthermore, its stability at extreme temperatures and resistance to oxidation suggest its utility in protective coatings for harsh environments, such as in aerospace or power electronics.

In the realm of quantum materials, the properties of silicides are a subject of intense study. Research into transmon qubits, a type of superconducting qubit used in quantum computers, has shown that ultrathin silicide layers forming at the interface between metallic niobium and a silicon substrate can significantly impact qubit performance. nih.gov Certain silicides can introduce magnetic noise that interferes with and degrades the quantum information stored in the qubit. nih.gov While this research has focused on niobium silicides, it highlights the critical role that the specific physical and magnetic properties of any silicide, including this compound, would play in a quantum computing context. The potential application of LuSi₂ in quantum devices would necessitate a thorough characterization of its magnetic properties and its influence on quantum coherence.

Table 2: Properties and Applications of this compound (LuSi₂) Powder

Property Value/Description Application Area
Chemical Formula LuSi₂ Advanced Materials Research
Form Dark gray powder Microelectronics
Powder Size ~325 mesh High-Temperature Coatings
Chemical Composition (%)
Silicon (Si) 24.3 Optoelectronics
Lutetium (Lu) 75.2 Quantum Materials Studies

Data sourced from Stanford Advanced Materials

Research on Environmental Barrier Coatings (EBCs) Incorporating Lutetium Silicate (B1173343)

Environmental Barrier Coatings (EBCs) are crucial for protecting ceramic matrix composites, such as those made from silicon nitride, from degradation in high-temperature, high-water-vapor environments typical of modern gas turbine engines. Research has been conducted on a novel, multi-layered EBC system utilizing lutetium silicate to shield silicon nitride ceramics from water vapor corrosion and oxidation. uts.edu.au

One study involved the development of an EBC system consisting of two distinct layers of lutetium silicate. uts.edu.au The inner layer, a dense binary phase of Lu₂SiO₅/Lu₂Si₂O₇, was applied using a sputtering technique. uts.edu.au This was followed by an outer, slightly more porous layer of the same Lu₂SiO₅/Lu₂Si₂O₇ composition, which was applied via a dipping method. uts.edu.au To test the efficacy of this coating, the sample was subjected to a high-velocity steam jet at 1300°C for 500 hours. uts.edu.au The results showed that the outer, dip-coated layer experienced peeling of its grains, while the dense, sputter-coated inner layer transformed into a porous structure, and the underlying silicon nitride substrate showed signs of corrosion. uts.edu.au This research provides valuable insights into the performance and failure mechanisms of lutetium silicate-based EBCs under harsh operational conditions.

Table 3: Lutetium Silicate EBC System Research Parameters

Parameter Description
Substrate Material SN-282 silicon nitride ceramic
Coating Layers
Inner Layer Dense Lu₂SiO₅/Lu₂Si₂O₇
Outer Layer Slightly porous Lu₂SiO₅/Lu₂Si₂O₇
Application Methods
Inner Layer Sputtering
Outer Layer Dipping
Test Conditions
Temperature 1300°C
Duration 500 hours

Data sourced from a 2006 study in the Journal of Ceramic Processing Research uts.edu.au

Comparative Studies with Other Rare Earth Silicide Compounds

Structural Homologies and Distinctions Across the Rare-Earth Silicide Series

The crystal structures of rare-earth silicides are remarkably consistent across the series, yet exhibit systematic variations directly attributable to the decreasing ionic radii of the RE elements from lanthanum to lutetium. The most common stoichiometries, such as the monosilicides (RESi) and disilicides (RESi₂), provide clear examples of these structural relationships.

For monosilicides, two primary orthorhombic crystal structures are observed: the FeB-type and the CrB-type. iucr.org Generally, the lighter rare-earth elements (La to Gd) tend to form monosilicides with the FeB-type structure. In contrast, the heavier rare-earth elements, including lutetium, as well as yttrium and scandium, typically adopt the CrB-type structure. iucr.org Some elements in the middle of the series, such as holmium (Ho) and erbium (Er), can exhibit polymorphism, crystallizing in either structure depending on the preparation conditions. iucr.org

The rare-earth disilicides (RESi₂) epitaxially grown on silicon substrates, particularly Si(111), predominantly form in a hexagonal structure analogous to that of aluminum diboride (AlB₂). nih.gov This structure consists of alternating layers of rare-earth atoms and honeycomb layers of silicon atoms. While the fundamental structure is homologous for most trivalent rare-earth silicides, the lattice parameters and interatomic distances show a clear, predictable trend. nih.gov As the atomic number of the rare-earth element increases, the corresponding decrease in atomic radius—a phenomenon known as the lanthanide contraction—leads to a systematic reduction in the unit cell volume and bond lengths within the silicide crystal. nih.govbritannica.com This contraction is a direct consequence of the poor shielding of the nuclear charge by the 4f electrons. britannica.com

CompoundStoichiometryCommon Crystal Structure TypeReference
LaSiRESiFeB iucr.org
GdSiRESiFeB iucr.org
ErSiRESiCrB / FeB iucr.org
LuSiRESiCrB iucr.org
TbSi₂RESi₂Hexagonal (AlB₂) nih.gov
ErSi₂RESi₂Hexagonal (AlB₂) nih.gov
LuSi₂RESi₂Hexagonal (AlB₂)

Comparative Analysis of Electronic and Magnetic Properties

The electronic and magnetic properties of rare-earth silicides are dictated by the partially filled 4f electron shells of the lanthanide ions. liverpool.ac.ukidu.ac.id Most rare-earth silicides exhibit metallic conductivity. The primary distinction among them arises from their magnetic behavior.

Lutetium (Lu), with its completely filled 4f¹⁴ electron configuration, has no magnetic moment. liverpool.ac.ukamericanelements.com Consequently, lutetium silicide (LuSi₂) is non-magnetic and serves as an ideal diamagnetic or Pauli paramagnetic reference in comparative studies. princeton.edu This allows researchers to isolate the magnetic contributions of other rare-earth ions by comparing their silicides to the lutetium analogue.

In contrast, silicides of other rare-earth elements, which have unpaired 4f electrons, display a rich variety of magnetic phenomena, including ferromagnetism, antiferromagnetism, and complex magnetic ordering at low temperatures. idu.ac.idsciencehistory.org The magnetic moments are localized on the rare-earth ions, and the interaction between these moments is typically mediated indirectly through the conduction electrons, a mechanism known as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. idu.ac.id The specific type of magnetic ordering and the transition temperatures (e.g., Curie or Néel temperatures) vary systematically across the series, influenced by the number of 4f electrons and the interatomic distances, which are in turn governed by the lanthanide contraction. idu.ac.id For instance, the coupling between the spins of rare-earth and transition metal atoms in intermetallic compounds is generally antiparallel. idu.ac.id This leads to ferromagnetic alignment for light rare earths and ferrimagnetic ordering for heavy rare earths when combined with 3d transition metals. idu.ac.id

CompoundElectronic PropertyMagnetic BehaviorCommentReference
GdSi₂MetallicFerromagnetic/AntiferromagneticGd³⁺ has a large magnetic moment (4f⁷). amanote.com
TbSi₂MetallicComplex magnetic orderingTb³⁺ has unpaired 4f electrons. nih.gov
ErSi₂MetallicComplex magnetic orderingEr³⁺ has unpaired 4f electrons. aps.org
LuSi₂MetallicNon-magnetic (Diamagnetic/Pauli Paramagnetic)Lu³⁺ has a filled 4f¹⁴ shell. americanelements.comprinceton.edu

Influence of Rare-Earth Element Atomic Size on Silicide Formation and Resultant Characteristics

The atomic size of the rare-earth element is a dominant factor influencing the formation and properties of the corresponding silicide. The lanthanide contraction provides a natural tool for studying the effects of gradually changing atomic radii while maintaining chemical similarity. britannica.com

The decrease in atomic size from La to Lu directly impacts the crystal structure and stability of the resulting silicides. As the RE atom becomes smaller, the lattice parameters of the silicide contract, leading to shorter RE-Si and Si-Si bond lengths. nih.gov This can affect the stability of different crystal phases and the formation energy of the compound.

Furthermore, the atomic size influences the physical properties of the silicide. For example, the smaller interatomic distances in silicides of heavier rare earths can lead to stronger orbital overlap and modifications in the electronic band structure. The systematic change in the unit cell dimensions also affects the strength of the crystal electric field experienced by the 4f electrons. This, in turn, modifies the magnetic anisotropy and the details of the magnetic ordering in the compounds. idu.ac.id The formation of silicide nanowires on silicon surfaces is also sensitive to atomic size effects, as the lattice mismatch between the silicide and the silicon substrate, a key driver for anisotropic growth, varies across the rare-earth series. aps.org

Comparative Diffusion Kinetics in Rare-Earth Silicidation Processes

The formation of rare-earth silicides typically occurs through a solid-state reaction between a thin film of the rare-earth metal and a silicon substrate upon thermal annealing. This process is governed by diffusion kinetics. ibm.com While specific diffusion coefficients for each rare-earth silicide are not always readily available, comparative studies reveal general trends.

The silicidation reaction for rare-earth metals can occur at relatively low temperatures, often in the range of 300 to 500°C. ibm.com The kinetics of the reaction, including the formation temperature and the growth rate of the silicide layer, are influenced by several factors. One significant factor is the orientation of the silicon substrate; for instance, reactions on Si(100) substrates have been observed to proceed at temperatures approximately 100°C lower than on Si(111) substrates for elements like Y, Tb, and Er. ibm.com

The growth of the silicide layer is generally a diffusion-limited process, where the thickness of the layer often grows parabolically with time. utwente.nl The diffusing species—whether it is the metal atom diffusing into the silicon or the silicon atom diffusing into the metal—can vary. The activation energy for the diffusion process determines the temperature dependence of the silicide formation rate. While a direct comparison of diffusion kinetics across the entire rare-earth series is complex, the formation process is generally understood to involve the nucleation of a silicon-rich phase, such as RESi₂₋ₓ, followed by its growth. ibm.comsemanticscholar.org The sudden reaction observed for elements like Er and Tb suggests that nucleation can be a controlling mechanism in the formation process. ibm.com

Future Research Directions in Lutetium Silicide Chemistry and Materials Science

Exploration of Novel Lutetium Silicide Stoichiometries and Polymorphic Forms

The foundation of this compound research lies in its binary phase diagram, which includes several known compounds. Systematic investigations have confirmed the existence of multiple stable stoichiometries, each with distinct crystal structures. researchgate.net

Confirmed binary compounds in the Lu-Si system include Lu₅Si₃, Lu₅Si₄, LuSi, Lu₃Si₅, and LuSi₂. researchgate.net The crystallographic details of these phases provide a baseline for future explorations.

Known Crystalline Phases of Binary Lutetium Silicides

CompoundStructure TypePearson SymbolSpace Group
Lu₅Si₃Mn₅Si₃hP16P6₃/mcm
Lu₅Si₄--P2₁/c
LuSiTlIoS8Cmcm
LuSi₂AlB₂hP3P6/mmm
Lu₃Si₅Lu₃Si₅--

Future research will focus on moving beyond this binary system. A primary direction is the investigation of ternary and higher-order systems, such as the Lu-Ag-Si system, to discover new compounds with tailored electronic or magnetic properties. researchgate.net Furthermore, the exploration of the Lu-Si phase space under non-equilibrium conditions, using techniques like high-pressure synthesis or rapid thermal annealing, could lead to the discovery of novel metastable phases or polymorphic forms of existing compounds. These new materials may possess unique properties not found in their stable counterparts.

Application of Advanced Characterization Techniques for In-Situ Studies

A comprehensive understanding of this compound's properties, particularly during formation and operation, requires advanced characterization that goes beyond static, ex-situ measurements. In-situ and operando techniques are crucial for observing the dynamic structural, chemical, and morphological evolution of these materials under realistic conditions. nih.govmdpi.com

Future research will increasingly rely on these methods to probe the fundamental processes governing this compound behavior. For instance, in-situ transmission electron microscopy (TEM) and X-ray diffraction (XRD) during annealing can provide real-time insights into phase formation, grain growth, and crystallographic transformations. mdpi.comtaylorfrancis.com When integrated into a device, techniques like in-situ X-ray photoelectron spectroscopy (XPS) can monitor chemical changes at the silicide-semiconductor interface under thermal or electrical stress, which is critical for assessing device reliability. mdpi.com

Potential In-Situ Characterization Techniques for this compound Research

TechniqueResearch ApplicationInformation Gained
In-Situ X-Ray Diffraction (XRD)Studying phase transformations during thermal processing.Real-time crystal structure changes, phase formation temperatures. mdpi.com
In-Situ Transmission Electron Microscopy (TEM)Observing thin film growth and interface formation.Nanoscale morphology, grain growth dynamics, defect formation. taylorfrancis.com
In-Situ X-ray Photoelectron Spectroscopy (XPS)Analyzing interface chemistry in devices under bias or heat.Changes in chemical bonding, elemental diffusion at interfaces. mdpi.com
Operando Electrical MeasurementsCharacterizing device performance under operational stress.Evolution of contact resistance, thermal stability of junctions.

Theoretical Predictions for Untested this compound Systems

Computational materials science offers a powerful tool for accelerating the discovery and design of new materials. First-principles calculations, such as those based on Density Functional Theory (DFT), can predict the stability and properties of materials before they are synthesized in the lab. nih.gov This predictive capability is invaluable for guiding experimental efforts toward the most promising systems.

A significant future research direction involves using DFT and other computational methods to screen for new, stable, or metastable this compound stoichiometries, including complex ternary or quaternary compounds. nih.gov Theoretical modeling can predict key properties such as electronic band structure, density of states, mechanical hardness, and thermal stability for these yet-to-be-synthesized materials. This approach can identify compounds with desirable characteristics, such as specific work functions for electronic contacts or unique optical properties for sensor applications, thereby streamlining the experimental discovery process.

Integration of this compound in Complex Heterostructure Devices

The inherent properties of this compound, particularly LuSi₂, make it a candidate for use in microelectronic devices as ohmic contacts, interconnects, or Schottky junctions. Future research will focus on the practical integration of this compound thin films into complex heterostructures, which are layered devices composed of different materials.

Key research questions will revolve around the interface between this compound and various semiconductor substrates (e.g., Silicon, Gallium Nitride, Silicon Carbide). Studies will need to meticulously characterize the electrical properties of these interfaces, such as Schottky barrier height and contact resistivity, and assess their thermal stability, which is critical for high-power and high-temperature electronics. Furthermore, exploring the use of this compound as a component in optoelectronic devices, such as infrared detectors, will require detailed investigation of its optical properties and its compatibility with other materials in the device stack.

Development of Scalable Synthesis and Fabrication Methods for this compound Materials

For this compound to transition from a laboratory curiosity to a technologically viable material, the development of scalable and cost-effective synthesis and fabrication methods is essential. While laboratory-scale synthesis can be achieved through methods like arc melting, these are not suitable for mass production, especially for thin-film applications in electronics.

Future work must concentrate on developing robust, scalable techniques for producing high-quality this compound materials, particularly in the form of thin films and nanostructures. Methods such as chemical vapor deposition (CVD) and physical vapor deposition (PVD), including sputtering and molecular beam epitaxy, are promising for creating uniform, large-area thin films required for the semiconductor industry. researchgate.net Additionally, research into novel bottom-up chemical synthesis routes could provide access to this compound nanocrystals or nanowires. researchgate.netnih.gov These nanostructured forms could open up new applications in areas like thermoelectrics or advanced catalysts. The overarching goal is to achieve precise control over material properties like stoichiometry, crystallinity, and morphology in a reproducible and scalable manner. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthesis methods for lutetium silicide, and how can phase purity be ensured during fabrication?

  • Methodological Answer : this compound is typically synthesized via solid-state reactions (e.g., sintering) or thin-film deposition techniques like magnetron sputtering . Phase purity is ensured through controlled annealing temperatures (e.g., 800–1000°C) and rapid thermal processing (RTP), followed by characterization using X-ray diffraction (XRD) to identify silicide phases (e.g., LuSi₂) and energy-dispersive X-ray spectroscopy (EDS) to verify elemental composition . Contamination risks are mitigated by high-vacuum environments and precursor purity checks (≥99.9%) .

Q. How do researchers characterize the crystal structure and phase composition of this compound?

  • Methodological Answer : XRD is the primary tool for identifying crystal phases (e.g., tetragonal vs. cubic structures) and detecting impurities like borides or oxides . Scanning electron microscopy (SEM) with EDS provides microstructural details and localized elemental mapping, while transmission electron microscopy (TEM) resolves atomic-scale defects. For advanced phase quantification, Rietveld refinement of XRD data is employed .

Q. What are the key electrical properties of this compound, and how are they measured in semiconductor applications?

  • Methodological Answer : Key properties include specific contact resistivity (ρc) and carrier mobility. ρc is measured using the transfer length method (TLM) with patterned electrodes on epitaxial silicon carbide (SiC) or doped silicon . Ohmic behavior is validated via current-voltage (I-V) curves, with annealing at 1000°C shown to reduce ρc to ~10⁻⁴ Ω·cm² in analogous silicides . Hall effect measurements determine carrier concentration and mobility in thin films .

Advanced Research Questions

Q. How does the diffusion behavior of lutetium in silicon influence the formation and electronic properties of this compound?

  • Methodological Answer : Lutetium diffuses substitutionally in silicon with activation energies comparable to Group III elements (~3–4 eV), forming shallow dopant states . Secondary-ion mass spectrometry (SIMS) tracks dopant profiles, while temperature-dependent resistivity measurements correlate diffusion kinetics with silicide formation. Computational models (e.g., density functional theory) predict dopant segregation effects at silicide/Si interfaces .

Q. What methodological approaches resolve contradictions in reported phase diagrams of this compound under high-temperature processing?

  • Methodological Answer : Discrepancies in phase stability (e.g., unexpected silicide-boride coexistence) are addressed by controlled atmosphere sintering (inert gas or vacuum) and in-situ high-temperature XRD . Differential thermal analysis (DTA) identifies melting points and phase transitions, while thermodynamic modeling (CALPHAD) reconciles experimental data with predicted equilibria .

Q. How can computational models predict this compound’s thermoelectric or mechanical properties compared to other rare earth silicides?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis) correlates lutetium’s high density (~9.8 g/cm³) and melting point (~1650°C) with transition-metal-like behavior . Ab initio calculations simulate electronic band structures to assess thermoelectric efficiency (via Seebeck coefficient) and mechanical strength (elastic constants). Experimental validation involves spark plasma sintering (SPS) for bulk samples and nanoindentation for hardness testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.